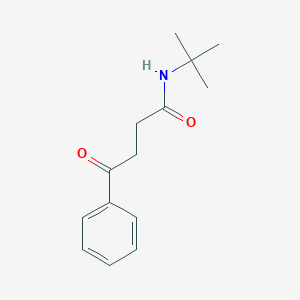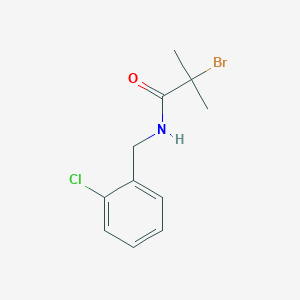![molecular formula C25H26N4O B293293 N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B293293.png)
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide, also known as ICP-1, is a compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell signaling.
Biochemical and Physiological Effects:
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is its versatility in different scientific applications. It has been shown to have potential in the treatment of various diseases, making it a promising candidate for further research. However, one of the limitations of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. One area of interest is its potential use in combination therapy with other drugs. It has been shown to enhance the effects of certain chemotherapy drugs, making it a potential candidate for combination therapy in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide and to optimize its therapeutic potential.
Synthesis Methods
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can be synthesized through a multistep process that involves the condensation of 1-(1H-indol-5-yl)ethanone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide in the presence of a suitable catalyst. The resulting product is then purified through various chromatographic techniques to obtain the pure compound.
Scientific Research Applications
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. Its anti-cancer properties have been demonstrated in various in vitro and in vivo studies, where it has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Inflammation is another area where N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has shown potential, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-1-(1H-indol-5-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C25H26N4O/c1-17(18-10-11-22-19(16-18)12-14-26-22)27-28-25(30)13-15-29-23-8-4-2-6-20(23)21-7-3-5-9-24(21)29/h2,4,6,8,10-12,14,16,26H,3,5,7,9,13,15H2,1H3,(H,28,30)/b27-17+ |
InChI Key |
PRLKEUQBHNUAFL-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC5=C(C=C4)NC=C5 |
SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=C(C=C4)NC=C5 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)

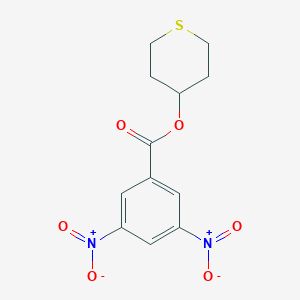
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
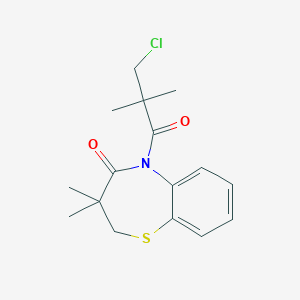
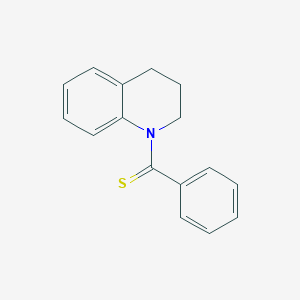
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
